1(3H)-Isobenzofuranone, 3-(phenylmethoxy)-
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Overview
Description
3-(Benzyloxy)isobenzofuran-1(3H)-one is an organic compound that belongs to the class of isobenzofurans It is characterized by a benzyloxy group attached to the third position of the isobenzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzyloxy)isobenzofuran-1(3H)-one typically involves the reaction of 3-hydroxyisobenzofuran-1(3H)-one with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the benzyloxy group.
Industrial Production Methods
While specific industrial production methods for 3-(benzyloxy)isobenzofuran-1(3H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)isobenzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted isobenzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Benzyloxy)isobenzofuran-1(3H)-one has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential inhibitor of enzymes such as monoamine oxidases, which are targets for treating neurodegenerative diseases like Parkinson’s and Alzheimer’s.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the development of organic electronic materials due to its unique electronic properties.
Mechanism of Action
The mechanism by which 3-(benzyloxy)isobenzofuran-1(3H)-one exerts its effects involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters and thereby exerting neuroprotective effects . The benzyloxy group plays a crucial role in enhancing the binding affinity and selectivity towards the enzyme.
Comparison with Similar Compounds
Similar Compounds
3,6-Disubstituted Isobenzofuran-1(3H)-ones: These compounds also inhibit monoamine oxidases but may have different substituents that affect their potency and selectivity.
Isobenzofuran Derivatives: Other derivatives of isobenzofuran, such as those with different alkoxy groups, can exhibit varying chemical and biological properties.
Uniqueness
3-(Benzyloxy)isobenzofuran-1(3H)-one is unique due to its specific benzyloxy substitution, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in drug design and organic synthesis, offering potential advantages in terms of selectivity and efficacy in biological applications.
Properties
CAS No. |
61133-40-2 |
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Molecular Formula |
C15H12O3 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
3-phenylmethoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C15H12O3/c16-14-12-8-4-5-9-13(12)15(18-14)17-10-11-6-2-1-3-7-11/h1-9,15H,10H2 |
InChI Key |
WZDXPVSFAWUGOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2C3=CC=CC=C3C(=O)O2 |
Origin of Product |
United States |
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